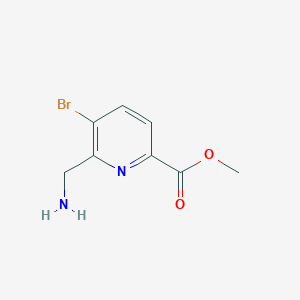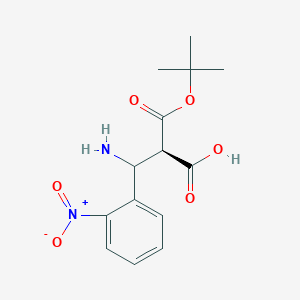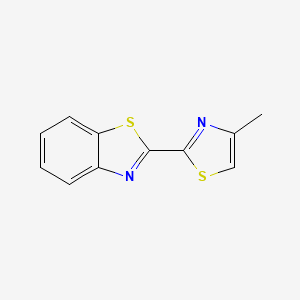
Methyl 1-benzyl-4-((2-((tert-butoxycarbonyl)amino)ethyl)amino)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-benzyl-4-((2-((tert-butoxycarbonyl)amino)ethyl)amino)piperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-4-((2-((tert-butoxycarbonyl)amino)ethyl)amino)piperidine-4-carboxylate typically involves multiple steps. One common approach includes the protection of amine groups using tert-butoxycarbonyl (Boc) groups. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve heating the mixture in solvents like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-benzyl-4-((2-((tert-butoxycarbonyl)amino)ethyl)amino)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and piperidine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 1-benzyl-4-((2-((tert-butoxycarbonyl)amino)ethyl)amino)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 1-benzyl-4-((2-((tert-butoxycarbonyl)amino)ethyl)amino)piperidine-4-carboxylate involves its interaction with specific molecular targets. The Boc group serves as a protecting group for amines, allowing for selective reactions at other functional sites . The compound can undergo deprotection under acidic conditions, revealing the free amine group for further chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-ethyl 4-methylbenzenesulfonate
- methyl (2S)-2-amino-3-[4-[2-(tert-butoxycarbonylamino)ethoxy]phenyl]propanoate
Uniqueness
Methyl 1-benzyl-4-((2-((tert-butoxycarbonyl)amino)ethyl)amino)piperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical properties and reactivity. The presence of the Boc-protected amine allows for selective deprotection and subsequent functionalization, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C21H33N3O4 |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
methyl 1-benzyl-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]piperidine-4-carboxylate |
InChI |
InChI=1S/C21H33N3O4/c1-20(2,3)28-19(26)22-12-13-23-21(18(25)27-4)10-14-24(15-11-21)16-17-8-6-5-7-9-17/h5-9,23H,10-16H2,1-4H3,(H,22,26) |
Clé InChI |
JCWCQBFCWOVQKA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCNC1(CCN(CC1)CC2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Pyridin-3-yl[1,2,3]triazol-1-yl)-furan-2-carboxylic acid methyl ester](/img/structure/B13939758.png)
![tert-Butyl 2-iodo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13939760.png)

![Tert-butyl 2-(cyanomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13939769.png)
![2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B13939773.png)
![1-[4-(2-Carboxy-ethyl)-phenoxy]-cyclobutanecarboxylic acid ethyl ester](/img/structure/B13939777.png)



![n-(2,6-Dimethylphenyl)-2-(methyloxy)-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B13939818.png)
![Tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13939824.png)


![5-Methoxypyrido[2,3-d]pyridazine](/img/structure/B13939861.png)
